molecular formula C13H13N3O B1443518 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile CAS No. 1337880-47-3

1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile

Cat. No. B1443518
M. Wt: 227.26 g/mol
InChI Key: FCNULDPSVVOGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile” is a complex organic molecule that contains an indazole ring and a tetrahydropyran ring . Indazoles are a class of organic compounds containing a pyrazole ring fused to a benzene ring. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds such as 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole are synthesized through reactions involving 3,4-dihydropyran and the corresponding heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would likely include an indazole ring attached to a tetrahydropyran ring via a single bond. The carbonitrile group (-CN) would be attached to the indazole ring .

Scientific Research Applications

Synthesis and Biological Activity

1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile and its derivatives have been explored for their potential in synthesizing new hypolipemic agents. Such agents, connecting a substituted indazole nucleus to tetrahydro-4-hydroxy-2H-pyran-2-one, have shown significant inhibitory activity against microsomal HMG-CoA reductase in rat liver. This research implies the compound's utility in developing cholesterol-lowering drugs (Kim & Jahng, 1995).

Antimicrobial Activities

The structure of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile and similar compounds has been evaluated for antimicrobial properties. Novel derivatives of this compound have been synthesized and characterized for their potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Cytotoxic Activity Towards Tumor Cells

Research has explored the cytotoxic activity of 4,5,6,7-tetrahydroindole derivatives, which includes the structure of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile. These compounds exhibit inhibitory effects on various human tumor cell lines, often exceeding the efficacy of conventional drugs like doxorubicin, while showing minimal activity on normal cells. This suggests its potential in cancer therapy (Mohareb & Abdelaziz, 2013).

Computational Analysis for Drug Design

Computational approaches have been applied to analyze the molecular structure of compounds like 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile. This includes studying its electronic properties, molecular geometry, and vibrational frequencies, which are essential for drug design and development (Al‐Azmi & Shalaby, 2018).

Synthesis under Specific Conditions

Research has also been conducted on synthesizing variants of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile under specific conditions like microwave irradiation. This method can enhance the efficiency and yield of the synthesis process, important for large-scale production (Tu et al., 2002).

Safety And Hazards

The safety data sheet for a similar compound, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, indicates that it is harmful if swallowed and toxic to aquatic life with long-lasting effects . It’s important to handle such compounds with care and use appropriate personal protective equipment.

properties

IUPAC Name

1-(oxan-2-yl)indazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-8-10-4-3-5-12-11(10)9-15-16(12)13-6-1-2-7-17-13/h3-5,9,13H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNULDPSVVOGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CC=CC(=C3C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile

Synthesis routes and methods

Procedure details

To a mixture of 196 (0.57 g, 2.05 mmol), Zn(CN)2 (264 mg, 2.25 mmol) in NMP (6 mL) under an argon atmosphere was added (Ph3P)4Pd(0) (356 mg, 0.31 mmol). The mixture was heated at 85° C. overnight, cooled, and partitioned between EtOAc (300 mL) and H2O (50 mL). The organic layer was separated and washed with brine, dried (MgSO4) and concentrated in vacuo. The residue was purified by SiO2 chromatography eluting with 1% MeOH/DCM to afford 430 mg (75%) of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile (198) as yellow solid: MS (ESI) m/z=228 [M+1]+.
Name
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
264 mg
Type
catalyst
Reaction Step One
[Compound]
Name
(Ph3P)4Pd(0)
Quantity
356 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile
Reactant of Route 6
1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carbonitrile

Citations

For This Compound
1
Citations
E Lohou, J Sopkova-de Oliveira Santos… - Bioorganic & medicinal …, 2012 - Elsevier
Taking into account the potency of 4- and 7-nitro and haloindazoles as nNOS inhibitors previously reported in the literature by our team, a multidisciplinary study, described in this article…
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.